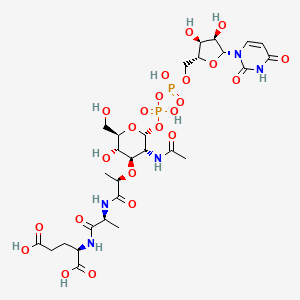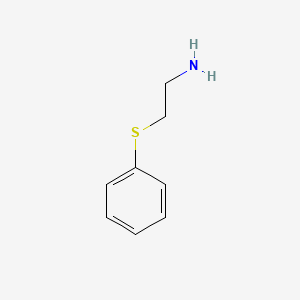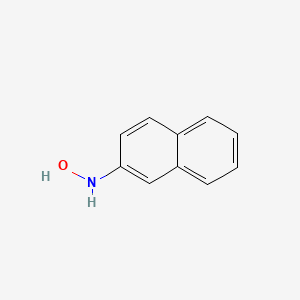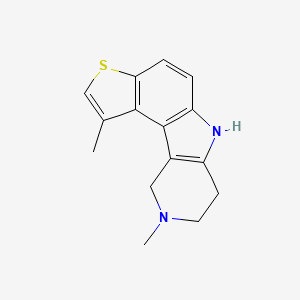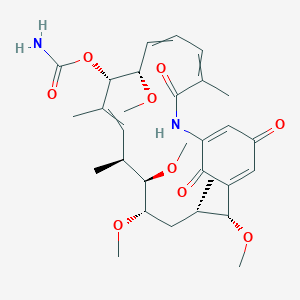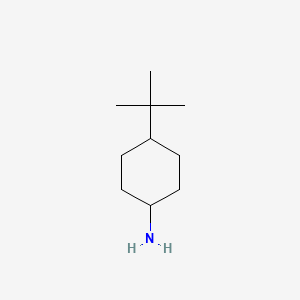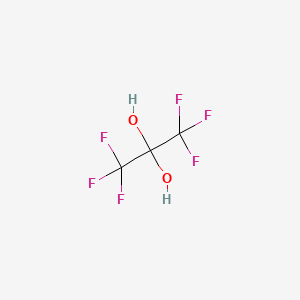
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-
概要
説明
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.
科学的研究の応用
1. Downstream Processing in Microbial Production
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- (referred to as hexafluoro-2-propanol in some studies) plays a role in the downstream processing of biologically produced diols like 1,3-propanediol. The recovery and purification of these diols from fermentation broth, which includes 1,3-propanediol, are crucial, with hexafluoro-2-propanol potentially contributing to these processes (Xiu & Zeng, 2008).
2. In Nucleoside and Nucleotide Chemistry
Hexafluoro-2-propanol has been used as a reagent and solvent for the removal of the 4,4′-DimethoxytrityI protecting group from the 5′-hydroxyl of acid-sensitive nucleosides and nucleotides, offering a milder alternative to more strongly acidic conditions (Leonard & Neelima, 1995).
3. Catalysis in Chemical Synthesis
Hexafluoro-2-propanol is also effective as a solvent and catalyst in chemical reactions like the Pictet–Spengler reaction, enhancing the production of tetrahydro-β-carbolines from tryptamine derivatives and aldehydes or activated ketones (Wang, Shen & Qu, 2014).
4. Role in Polyurethane Structure
In the field of polymer chemistry, hexafluoro-2-propanol has been found to enhance the mixing of hard and soft segments in segmented poly(ether urethanes), influencing their thermal transitions and hydrogen bonding dynamics (Yoon, Sung & Ratner, 1990).
5. Catalytic Activity in Mixture Form
When mixed with aqueous H2O2, hexafluoro-2-propanol demonstrates catalytic activity, binding strongly to the H2O2, which is necessary for certain catalytic reactions. This mixture forms a microheterogeneous structure, influencing the catalytic process (Hollóczki et al., 2017).
6. Applications in Metabolic Engineering
In metabolic engineering, strains of Escherichia coli have been engineered for the de novo biosynthesis of 1,2-propanediol via lactic acid isomers as intermediates, with hexafluoro-2-propanol potentially playing a role in the process (Niu et al., 2018).
7. Synthesis of Fluorine-Containing Polyethers
Hexafluoro-2-propanol is used in the synthesis of fluorine-containing polyethers, contributing to their solubility, hydrophobicity, and low dielectric properties (Fitch et al., 2003).
特性
CAS番号 |
677-71-4 |
|---|---|
製品名 |
2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- |
分子式 |
C3H6F6O4 |
分子量 |
220.07 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
InChIキー |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
正規SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
その他のCAS番号 |
34202-69-2 |
物理的記述 |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
関連するCAS |
684-16-2 (Parent) |
同義語 |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

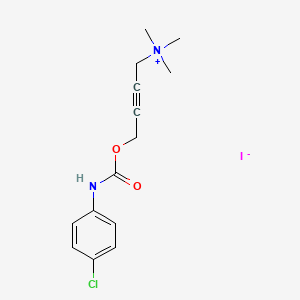
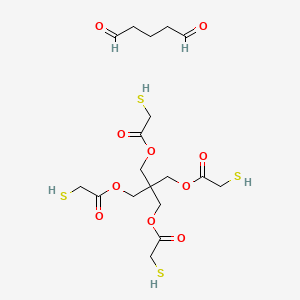
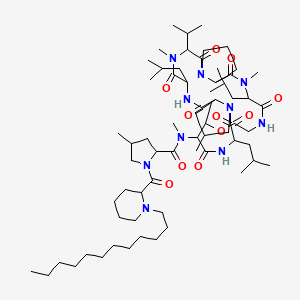
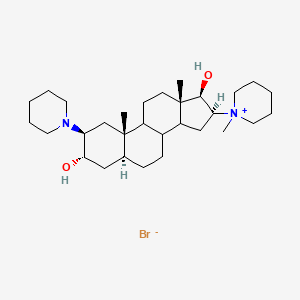
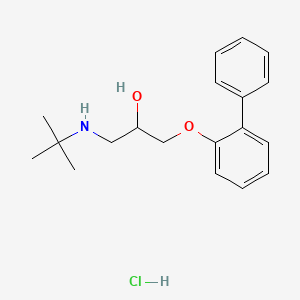
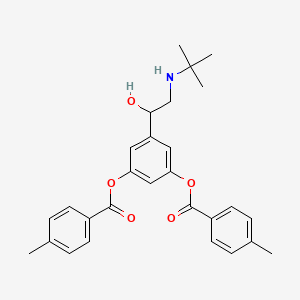
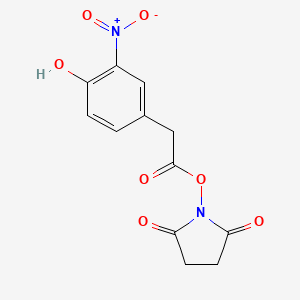
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)
